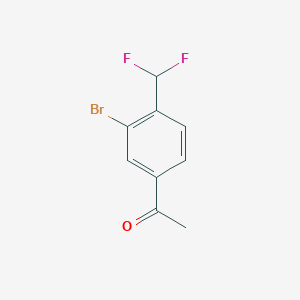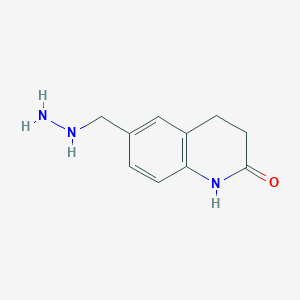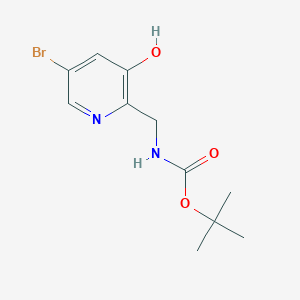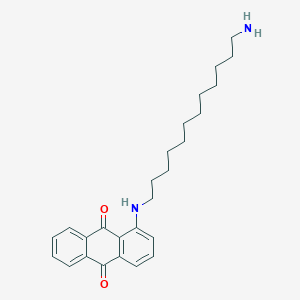
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a complex organic compound with the molecular formula C14H10N2O12S2 and a molecular weight of 462.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl, amino, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves several steps. One common method includes the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process typically involves the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Amination: The sulfonated anthraquinone is then reacted with ammonia or amines to introduce amino groups.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, particularly in the production of Mordant Blue 23.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the sulfonic acid groups, making it less soluble in water.
2,6-Diaminoanthraquinone: Also lacks the hydroxyl groups, affecting its reactivity and applications.
Anthraquinone-2-sulfonic acid: Contains sulfonic acid groups but lacks the amino and hydroxyl groups, limiting its versatility.
The unique combination of amino, hydroxyl, and sulfonic acid groups in this compound makes it a highly versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C14H10N2O12S2 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10N2O12S2/c15-5-1-3(9(19)13(11(5)21)29(23,24)25)8(18)2-4(7(1)17)10(20)14(30(26,27)28)12(22)6(2)16/h19-22H,15-16H2,(H,23,24,25)(H,26,27,28) |
Clé InChI |
VDPHVWDILWERRJ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1N)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)


